1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea

Anticancer Cytotoxicity Pyrimidine-Pyrazole Urea

This ethyl-linked pyrimidine-pyrazole urea provides a critical structural advantage for VEGFR-2 kinase selectivity profiling. Unlike rigid phenyl-linked analogs, its flexible ethyl spacer and o-tolyl terminal group enable distinct ATP-binding pocket accommodation, reducing off-target effects and enabling precise SAR exploration and lead optimization in oncology pipelines.

Molecular Formula C17H19N7O
Molecular Weight 337.387
CAS No. 1170267-81-8
Cat. No. B2635637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea
CAS1170267-81-8
Molecular FormulaC17H19N7O
Molecular Weight337.387
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
InChIInChI=1S/C17H19N7O/c1-13-5-2-3-6-14(13)23-17(25)19-9-8-18-15-11-16(21-12-20-15)24-10-4-7-22-24/h2-7,10-12H,8-9H2,1H3,(H,18,20,21)(H2,19,23,25)
InChIKeyNARPXDOKVGPJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea: Kinase-Interrogating Urea Core for Anticancer Lead Procurement


1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea is a synthetic small-molecule urea derivative characterized by a pyrazole-substituted pyrimidine core linked via an ethyl chain to an o-tolyl urea moiety. It is classified within the broader chemical space of pyrimidine-pyrazole ureas explored for kinase inhibition, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2) and for antiproliferative activity. The compound's structural features—an ethylenediamine linker and o-tolyl terminal group—distinguish it from more rigid, aryl-linked analogs, potentially modulating conformational flexibility and target engagement [1]. Primary literature has positioned novel urea derivatives of pyrimidine-pyrazole as anticancer agents, with certain substitutions yielding cytotoxicity surpassing that of standard chemotherapeutics like Etoposide [2]. This compound thus represents a procurement candidate for structure-activity relationship (SAR) studies and kinase selectivity profiling.

Why Generic Pyrimidine-Urea Substitution is Unreliable for 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea


Superficially similar pyrimidine-urea analogs do not guarantee equivalent biological performance due to the critical role of the ethyl linker and o-tolyl substitution in dictating kinase selectivity and cellular potency. In a series of novel pyrimidine-pyrazole urea derivatives, alterations in the aryl group and linker length led to drastic variations in anticancer activity, with only specific combinations (e.g., 3,5-dinitro or 3,4,5-trimethoxy substituents) exhibiting superior cytotoxicity over Etoposide [1]. The ethyl linker in the target compound imparts greater conformational freedom compared to the rigid phenyl linker found in the closely related analog 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea, which can differentially influence ATP-binding pocket accommodation and VEGFR-2 inhibition kinetics . Therefore, substituting with a generic pyrazolopyrimidine urea or a phenyl-linked variant without empirical validation risks loss of the desired target engagement profile and antiproliferative window.

Quantitative Differentiation Evidence for 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea


Cytotoxic Potency Against Cancer Cell Lines Relative to Etoposide Standard

In the foundational SAR study of novel urea derivatives of pyrimidine-pyrazole, compounds bearing optimized substituents (e.g., 3,5-dinitro and 3,4,5-trimethoxy) demonstrated cytotoxicity significantly greater than the standard Etoposide against a panel of cancer cell lines [1]. While the precise IC50 of 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea is not individually reported in this study, the class-level evidence establishes that the o-tolyl urea scaffold can be engineered to surpass benchmark chemotherapeutics. For procurement decisions, this compound serves as a scaffold that, with appropriate substitution, has been shown to achieve a potency gain over Etoposide of up to 10-fold in the most active congeners [1].

Anticancer Cytotoxicity Pyrimidine-Pyrazole Urea

VEGFR-2 Kinase Inhibition Potential vs. Non-Urea Pyrazolopyrimidines

VEGFR-2 inhibition is a hallmark of diaryl urea pyrazolopyrimidine derivatives, with potent compounds achieving IC50 values in the nanomolar range (IC50 < 100 nM) [1]. The target compound's ethyl-linked urea architecture is predicted to retain key hydrogen-bonding interactions with the DFG motif and allosteric pocket of VEGFR-2, distinguishing it from non-urea pyrazolopyrimidine inhibitors that lack the urea pharmacophore and show IC50 values in the micromolar range [2]. Although direct measurement for 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea is not publicly available, molecular docking studies on the scaffold class confirm that the urea moiety forms critical bidentate hydrogen bonds essential for low-nanomolar potency, which non-urea analogs cannot replicate [1].

VEGFR-2 Kinase Inhibition Urea Derivatives

Linker Flexibility: Ethyl vs. Phenyl Bridged Analogs

The ethyl linker in 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea offers greater rotational freedom compared to the planar, rigid phenyl spacer in 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea. Computational modeling of related pyrimidine-urea derivatives suggests that ethyl linkers can adopt a gauche conformation that better positions the o-tolyl group for hydrophobic packing in the kinase back pocket, potentially reducing steric clashes observed with phenyl-linked analogs [1]. While direct comparative biological data are lacking, the synthetic tractability of the ethyl linker also simplifies procurement and derivatization, with reported yields for similar ethyl-bridged urea formation exceeding 70% under standard coupling conditions .

Linker Flexibility Conformational Analysis Kinase Selectivity

Procurement-Focused Application Scenarios for 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea


VEGFR-2 Kinase Selectivity Profiling Panels

The compound serves as a urea-containing probe for profiling VEGFR-2 kinase selectivity against a panel of 50+ kinases. Its ethyl linker and o-tolyl group are expected to confer selectivity features not present in phenyl-linked or non-urea controls, enabling identification of off-target liabilities early in lead optimization [1].

Anticancer SAR Library Synthesis

As a core scaffold, this compound can be diversified via parallel synthesis at the urea nitrogen, pyrazole, or pyrimidine positions. Procurement of the intermediate facilitates rapid generation of 20–50 analogs for cytotoxicity screening against NCI-60 or patient-derived cell lines, with the goal of surpassing Etoposide potency benchmarks [2].

Mechanistic Studies of Apoptosis and Cell Cycle Arrest

Given that related urea derivatives induce G2/M arrest and DNA fragmentation, this compound can be employed in flow cytometry-based assays to elucidate the role of the ethyl linker in modulating cell cycle effects, providing differentiation data against phenyl-linked comparators [1].

In Vivo Pharmacokinetic/Pharmacodynamic Bridging Studies

The compound's moderate molecular weight (337.4 Da) and predicted favorable solubility profile (class inference) make it suitable for oral or intraperitoneal administration in murine xenograft models. Procurement enables direct comparison of tumor growth inhibition with standard VEGFR-2 inhibitors like sorafenib, establishing the translational potential of the ethyl-linked urea series [2].

Quote Request

Request a Quote for 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.